
4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside is a chemical compound with the molecular formula C18H21NO10 and a molecular weight of 411.36 g/mol . It is a white crystalline solid that is soluble in solvents such as dichloromethane, dimethylformamide, dimethyl sulfoxide, ethyl acetate, and methanol . This compound is often used in biochemical research and has applications in various scientific fields.
Preparation Methods
The synthesis of 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside involves the acetylation of 4-nitrophenyl Beta-L-fucopyranoside. The reaction typically uses acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4 of the fucopyranoside ring.
Chemical Reactions Analysis
4-Nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding 4-nitrophenyl Beta-L-fucopyranoside.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions with nucleophiles such as thiols or amines.
Scientific Research Applications
4-Nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside involves its interaction with specific enzymes. For example, as a substrate for alpha-L-fucosidase, the compound undergoes hydrolysis, resulting in the cleavage of the glycosidic bond and the release of 4-nitrophenol. This reaction can be monitored spectrophotometrically, as 4-nitrophenol absorbs light at a specific wavelength.
Comparison with Similar Compounds
Similar compounds to 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside include:
4-Nitrophenyl Beta-L-fucopyranoside: This compound lacks the acetyl groups and is used for similar enzymatic studies.
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-Beta-D-galactopyranoside: This compound has an additional acetyl group and a thio group, making it useful for different biochemical applications.
This compound is unique due to its specific acetylation pattern, which makes it a valuable tool in enzymatic studies and synthetic chemistry.
Properties
CAS No. |
24332-99-8 |
|---|---|
Molecular Formula |
C18H21NO10 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-2-methyl-6-(4-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H21NO10/c1-9-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(25-9)29-14-7-5-13(6-8-14)19(23)24/h5-9,15-18H,1-4H3/t9-,15+,16+,17-,18+/m0/s1 |
InChI Key |
JQVBTXUZEDHPID-LXNKJQKCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


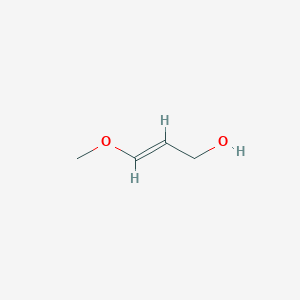
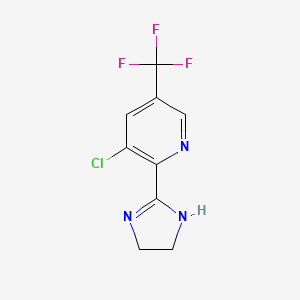
![Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B12340314.png)
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12340347.png)
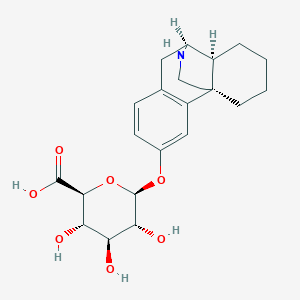
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12340361.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12340369.png)

![12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid](/img/structure/B12340383.png)
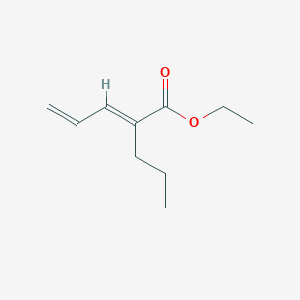


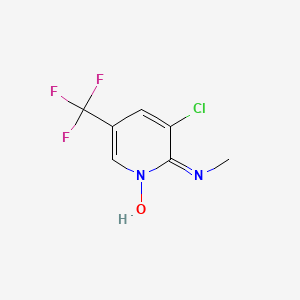
![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
